molecular formula C18H9BrO2 B3055272 Benz[a]anthracene-7,12-dione, 4-bromo- CAS No. 63715-52-6

Benz[a]anthracene-7,12-dione, 4-bromo-

Cat. No.: B3055272
CAS No.: 63715-52-6
M. Wt: 337.2 g/mol
InChI Key: NXRTWAFFQRALPM-UHFFFAOYSA-N
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Description

Benz[a]anthracene-7,12-dione, 4-bromo- is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a bromine atom at the 4th position and two ketone groups at the 7th and 12th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz[a]anthracene-7,12-dione, 4-bromo- typically involves the bromination of benz[a]anthracene-7,12-dione. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 4th position. The reaction conditions often include a solvent such as chloroform or carbon tetrachloride and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

Benz[a]anthracene-7,12-dione, 4-bromo- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Benz[a]anthracene-7,12-dione, 4-bromo- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.

    Biology: The compound is studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.

    Industry: It is used in the development of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of Benz[a]anthracene-7,12-dione, 4-bromo- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ketone groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include oxidative stress, signal transduction, and metabolic activation.

Comparison with Similar Compounds

Similar Compounds

    Benz[a]anthracene-7,12-dione: Lacks the bromine atom, resulting in different chemical properties and reactivity.

    Benz[a]anthracene-7,12-quinone: Another derivative with distinct functional groups and applications.

    Benzo[a]pyrene: A related polycyclic aromatic hydrocarbon with different biological and chemical properties.

Uniqueness

Benz[a]anthracene-7,12-dione, 4-bromo- is unique due to the presence of the bromine atom, which significantly alters its chemical behavior and potential applications. This modification enhances its reactivity and allows for the synthesis of a broader range of derivatives compared to its non-brominated counterparts.

Properties

IUPAC Name

4-bromobenzo[a]anthracene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrO2/c19-15-7-3-6-11-10(15)8-9-14-16(11)18(21)13-5-2-1-4-12(13)17(14)20/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRTWAFFQRALPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80980053
Record name 4-Bromotetraphene-7,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80980053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63715-52-6
Record name Benz(a)anthracene-7,12-dione, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063715526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromotetraphene-7,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80980053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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